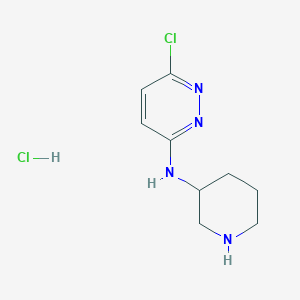

(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride

CAS No.: 1185307-10-1

Cat. No.: VC13435370

Molecular Formula: C9H14Cl2N4

Molecular Weight: 249.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185307-10-1 |

|---|---|

| Molecular Formula | C9H14Cl2N4 |

| Molecular Weight | 249.14 g/mol |

| IUPAC Name | 6-chloro-N-piperidin-3-ylpyridazin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(14-13-8)12-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2,(H,12,14);1H |

| Standard InChI Key | HXFHFCUCNXNTCT-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl |

| Canonical SMILES | C1CC(CNC1)NC2=NN=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₁₆Cl₂N₄ and a molecular weight of 263.17 g/mol . Its structure comprises a pyridazine ring substituted with a chlorine atom at position 6 and a piperidin-3-yl-amine group at position 3, forming a hydrochloride salt (Figure 1). The CAS registry number is 1185313-84-1 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆Cl₂N₄ | |

| Molecular Weight | 263.17 g/mol | |

| CAS Number | 1185313-84-1 | |

| Purity | ≥98% | |

| Storage Conditions | Dry, cool, ventilated environment |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions. A patented method (CN104844523A) describes the reaction of 3,6-dichloro-pyridazine with ammonia or amines in polar solvents like dimethylformamide (DMF) or acetonitrile . For instance:

-

3,6-Dichloro-pyridazine reacts with piperidin-3-yl-amine in DMF at 100–120°C for 5–26 hours .

-

The crude product is purified via recrystallization or silica gel chromatography .

-

Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid .

Table 2: Representative Synthesis Conditions

| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3,6-Dichloro-pyridazine | DMF | 100 | 9 | 90.6 | 98.8 |

| 3,6-Dichloro-pyridazine | Acetonitrile | 120 | 7 | 93.8 | 99.1 |

Pharmacological Applications

Anticancer Activity

Pyridazine derivatives are recognized for their anticancer potential due to their ability to inhibit kinases and GTPases . For example:

-

ARN22089, a trisubstituted pyrimidine analog, inhibits CDC42 GTPases (critical for tumor angiogenesis) with IC₅₀ values <1 µM .

-

Structural analogs of (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride show affinity for NLRP3 inflammasomes, making them candidates for positron emission tomography (PET) imaging agents in neuroinflammation .

Central Nervous System (CNS) Targeting

A recent study optimized pyridazine-based inhibitors for brain penetration, leading to [18F]NP3-627, a PET tracer targeting NLRP3 in neurodegenerative diseases . The piperidine moiety enhances blood-brain barrier permeability, a feature shared by the compound under review .

Structure-Activity Relationship (SAR) Insights

Role of Substituents

-

Chloro Group: Essential for electrophilic interactions with biological targets (e.g., ATP-binding pockets) .

-

Piperidine Ring: Improves solubility and modulates binding affinity. 3-Piperidine analogs exhibit higher activity than 4-piperidine derivatives due to stereoelectronic effects .

-

Hydrochloride Salt: Enhances stability and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume